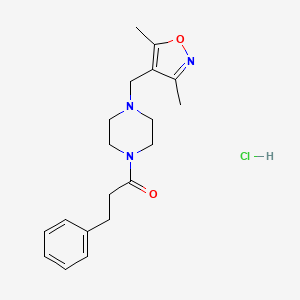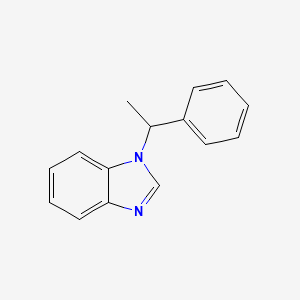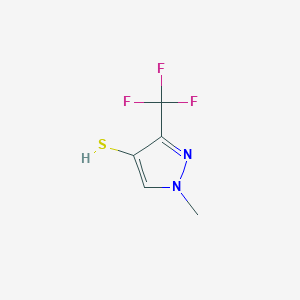
1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential as pharmaceutical agents. The trifluoromethyl group attached to the pyrazole ring can significantly affect the electronic properties of the molecule, potentially enhancing its biological activity or altering its chemical reactivity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was catalyzed by 1,3,5-Tris(hydrogensulfato) benzene, which offers advantages such as excellent yields and eco-friendly conditions . Another approach involved the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate to yield 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, a Vilsmeier–Haack reaction approach was used to synthesize 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which displayed antimicrobial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation of the phenyl ring and the interactions that contribute to the supramolecular architecture . Quantum mechanical calculations and spectroscopic investigations have also been used to study the molecular structure of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be used to further modify their structure and properties. The synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved a multi-step reaction starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . Additionally, the synthesis of novel regional isomers of 1-methyl-5-(trifluoromethyl)pyrazoles was achieved through original syntheses, highlighting the versatility of pyrazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using various analytical techniques. For instance, a novel pyrazole derivative was synthesized and characterized by elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and X-ray diffraction studies . The thermal decomposition of the compound was studied by thermogravimetric analysis, and the molecular geometries and electronic structures were optimized using ab-initio methods . Nonlinear optical properties of pyrazole derivatives have also been discussed based on polarizability and hyperpolarizability values .
Applications De Recherche Scientifique
1. Antibacterial and Anti-Inflammatory Properties
A study by Kate et al. (2018) synthesized a series of compounds including 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiols, which exhibited excellent anti-inflammatory activity and good antioxidant activity. This indicates the potential use of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol in the development of antibacterial and anti-inflammatory agents (Kate et al., 2018).
2. Synthesis of Diverse Compounds
Dalinger et al. (2013) explored the synthesis and reactivity of 3,4,5-Trinitropyrazole derivatives. Their work shows the versatility of pyrazole derivatives, including 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol, in creating a wide range of compounds, potentially useful in various applications (Dalinger et al., 2013).
3. Analgesic and Antioxidant Activities
Karrouchi et al. (2016) reported the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which displayed significant analgesic and antioxidant properties. This underscores the therapeutic potential of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol derivatives in pain management and oxidative stress reduction (Karrouchi et al., 2016).
4. Development of Bioactive Heterocyclic Systems
Gotsulya (2020) focused on synthesizing biologically active heterocyclic systems containing 1,2,4-triazole and pyrazole, indicating the relevance of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol in the creation of compounds with potential biological activity (Gotsulya, 2020).
5. Application in Lithium Ion Batteries
Von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage application in lithium-ion batteries, demonstrating the utility of pyrazole derivatives, like 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol, in advanced energy storage technologies (von Aspern et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol is thiol protease . Thiol protease is an enzyme that cleaves IL-1 beta between an Asp and an Ala, releasing the mature cytokine which is involved in a variety of inflammatory processes . It plays a crucial role in defense against pathogens .
Mode of Action
It is known to interact with its target, thiol protease, and affect its function . This interaction results in the cleavage of IL-1 beta, leading to the release of the mature cytokine .
Biochemical Pathways
The compound affects the biochemical pathway involving the maturation of IL-1 beta . By interacting with thiol protease, it influences the cleavage of IL-1 beta, leading to the release of the mature cytokine . This cytokine is involved in various inflammatory processes, indicating that the compound may have a role in modulating inflammation .
Result of Action
The interaction of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol with thiol protease leads to the cleavage of IL-1 beta and the release of the mature cytokine . This results in modulation of inflammatory processes, as IL-1 beta is involved in various such processes .
Action Environment
The action, efficacy, and stability of 1-Methyl-3-(trifluoromethyl)pyrazole-4-thiol can be influenced by various environmental factors. For instance, the compound reacts violently with water, liberating toxic gas . Therefore, the presence of water in the environment could potentially affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-10-2-3(11)4(9-10)5(6,7)8/h2,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHQLYHFQAQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

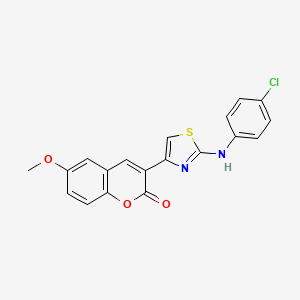

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)
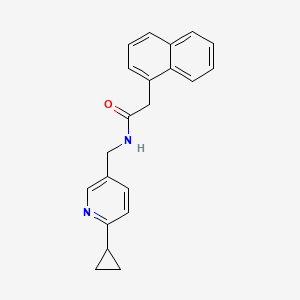

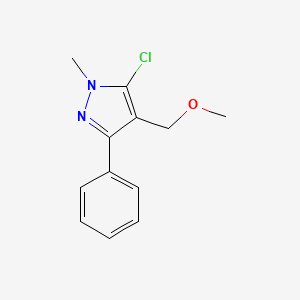
![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

